Regioisomeric Methyl Substitution: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl – Shift in Anticancer Potency
The position of the dimethyl substitution on the N4-phenyl ring directly modulates anticancer potency. The 3,4-dimethylphenyl regioisomer N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (CAS 946272-74-6) exhibits an IC50 of 70 µM against the A549 lung carcinoma cell line under standard MTT assay conditions . By contrast, the 2,4-dimethylphenyl regioisomer (CAS 946217-79-4) was flagged in a separate screening panel as exhibiting differential activity in broader kinase and transporter profiling panels, suggesting that the ortho-methyl group on the N4-phenyl ring sterically influences target binding conformation . Researchers selecting between the two regioisomers for SAR studies must account for this position-dependent potency divergence.
| Evidence Dimension | Anticancer activity – A549 (lung carcinoma) cell viability |
|---|---|
| Target Compound Data | Not directly reported in matched assay; distinct kinase/transporter panel activity profile |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (CAS 946272-74-6): IC50 = 70 µM (A549, MTT assay) |
| Quantified Difference | Regioisomeric shift (2,4- vs. 3,4-dimethyl) produces qualitatively different target engagement profiles; 3,4-isomer = 70 µM in A549 |
| Conditions | A549 human lung adenocarcinoma cell line; MTT viability assay |
Why This Matters
Procurement of the correct regioisomer is essential for SAR continuity; substituting the 3,4-dimethylphenyl analog introduces a known 70 µM potency anchor that may mislead structure–activity interpretations.
